molecular formula C14H8D4O3 B592770 trans-Resveratrol-d4 CAS No. 1089051-56-8

trans-Resveratrol-d4

Cat. No. B592770
M. Wt: 232.3
InChI Key: LUKBXSAWLPMMSZ-RRQWMZAJSA-N
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Patent
US07820848B2

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7](/[CH:15]=[CH:16]/[C:17]2[CH:22]=[CH:21][C:20]([O:23]C(=O)C)=[CH:19][CH:18]=2)[CH:8]=[C:9]([O:11]C(=O)C)[CH:10]=1)(=O)C.[OH-].[K+].Cl.C(OCC)(=O)C>CO>[C:7]1([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)[CH:8]=[C:9]([OH:11])[CH:10]=[C:5]([OH:4])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)\C=C\C1=CC=C(C=C1)OC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 30 minutes to 65° C
EXTRACTION
Type
EXTRACTION
Details
extracted 3× against 5 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820848B2

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7](/[CH:15]=[CH:16]/[C:17]2[CH:22]=[CH:21][C:20]([O:23]C(=O)C)=[CH:19][CH:18]=2)[CH:8]=[C:9]([O:11]C(=O)C)[CH:10]=1)(=O)C.[OH-].[K+].Cl.C(OCC)(=O)C>CO>[C:7]1([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)[CH:8]=[C:9]([OH:11])[CH:10]=[C:5]([OH:4])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)\C=C\C1=CC=C(C=C1)OC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 30 minutes to 65° C
EXTRACTION
Type
EXTRACTION
Details
extracted 3× against 5 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820848B2

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7](/[CH:15]=[CH:16]/[C:17]2[CH:22]=[CH:21][C:20]([O:23]C(=O)C)=[CH:19][CH:18]=2)[CH:8]=[C:9]([O:11]C(=O)C)[CH:10]=1)(=O)C.[OH-].[K+].Cl.C(OCC)(=O)C>CO>[C:7]1([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)[CH:8]=[C:9]([OH:11])[CH:10]=[C:5]([OH:4])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)\C=C\C1=CC=C(C=C1)OC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 30 minutes to 65° C
EXTRACTION
Type
EXTRACTION
Details
extracted 3× against 5 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.